molecular formula C6H9N3O2 B12940478 5-Ethyl-1-methyl-2-nitroimidazole CAS No. 22796-67-4

5-Ethyl-1-methyl-2-nitroimidazole

Cat. No.: B12940478
CAS No.: 22796-67-4
M. Wt: 155.15 g/mol
InChI Key: IKJZVLQZWUDHFV-UHFFFAOYSA-N
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Description

5-Ethyl-1-methyl-2-nitro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an ethyl group at the 5-position, a methyl group at the 1-position, and a nitro group at the 2-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1-methyl-2-nitro-1H-imidazole typically involves the nitration of 5-ethyl-1-methylimidazole. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 2-position of the imidazole ring .

Industrial Production Methods: Industrial production of 5-ethyl-1-methyl-2-nitro-1H-imidazole follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Nitric acid and sulfuric acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Amino derivatives: Formed through reduction of the nitro group.

    Nitroso derivatives: Formed through oxidation of the nitro group.

    Substituted imidazoles: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Ethyl-1-methyl-2-nitro-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethyl-1-methyl-2-nitro-1H-imidazole involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA, proteins, and other cellular components. This interaction can lead to the inhibition of essential biological processes, making the compound effective against certain microorganisms .

Comparison with Similar Compounds

Uniqueness: 5-Ethyl-1-methyl-2-nitro-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position and the nitro group at the 2-position differentiates it from other nitroimidazoles, potentially leading to unique applications and mechanisms of action.

Properties

CAS No.

22796-67-4

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

5-ethyl-1-methyl-2-nitroimidazole

InChI

InChI=1S/C6H9N3O2/c1-3-5-4-7-6(8(5)2)9(10)11/h4H,3H2,1-2H3

InChI Key

IKJZVLQZWUDHFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N1C)[N+](=O)[O-]

Origin of Product

United States

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